molecular formula C6BrF11O2 B3120273 Perfluoro(2-methyl-3-oxahexanoyl) bromide CAS No. 261760-11-6

Perfluoro(2-methyl-3-oxahexanoyl) bromide

Cat. No. B3120273
CAS RN: 261760-11-6
M. Wt: 392.95 g/mol
InChI Key: VGIQWXOXDRXVKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel fluoroether-containing monomers has been designed and prepared based on the commercially available perfluoroalkyl ether acid fluoride . The perfluoro-2-methyl-3-oxa-hexanoic acid chloride was prepared in 65% yield from 109.6 g perfluoro-2-methyl-3-oxa-hexanoic acid (0.33 mol), 80.0 g thionyl chloride (0.67 mol), and 5.0 g DMF by means of the same procedure, with a yield of 65% .


Molecular Structure Analysis

The molecular formula of Perfluoro(2-methyl-3-oxahexanoyl) bromide is C6BrF11O2.


Chemical Reactions Analysis

The monomer was polymerized in bulk and/or in the solution by a free radical mechanism using perfluorodibenzoyl peroxide and/or perfluorodi-ferf-butyl peroxide as an initiators . A generated gas was continuous withdrawn through a jacketed stainless steel column provided at an upper portion of the reactor, heated to 60 DEG C and captured by a dry ice trap .


Physical And Chemical Properties Analysis

Perfluoro(2-methyl-3-oxahexanoyl) bromide has a boiling point of 54°C to 56°C . It has a refractive index of 1.3 . It is sensitive to moisture . The molecular weight is 392.95 g/mol.

Scientific Research Applications

Environmental Fate and Biodegradation

Polyfluoroalkyl chemicals, including perfluoroalkyl moieties found in compounds similar to Perfluoro(2-methyl-3-oxahexanoyl) bromide, are widely used in various applications. Their environmental fate is of significant concern due to their potential to degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These degradation products are persistent and have been detected ubiquitously, leading to regulations due to their toxic profiles. Environmental biodegradability studies using microbial culture, activated sludge, soil, and sediment have been conducted to evaluate the fate and effects of these precursors (Liu & Avendaño, 2013).

Toxicity and Health Risks

The developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, which could be related to the degradation products of Perfluoro(2-methyl-3-oxahexanoyl) bromide, has been extensively studied. Although some compounds in this class have been investigated for their toxicology, the widespread detection of PFOS and PFOA in humans has intensified efforts to understand the hazards they may pose. These efforts include evaluating developmental effects in rodents and suggesting research avenues that would support risk assessments of these chemicals (Lau et al., 2004).

Bioaccumulation Potential

The bioaccumulation potential of PFCAs has been critically reviewed, especially in light of their environmental persistence and detection in wildlife. Despite structural similarities with PFOS, which is classified as a persistent and bioaccumulative substance, PFCAs with shorter carbon chains, such as perfluorooctanoate (PFO) and related compounds, are not considered bioaccumulative according to regulatory criteria, highlighting the need for further research to fully characterize their environmental impact (Conder et al., 2008).

Emerging Alternatives and Environmental Safety

The search for new compounds to replace PFASs due to their environmental and health risks has identified alternatives such as hexafluoropropylene oxide dimer (HFPO-DA) and others. These novel fluorinated alternatives, while intended to mitigate the adverse effects of legacy PFASs, exhibit comparable or more severe potential toxicities, indicating that they also pose significant environmental and health risks (Wang et al., 2019).

Immunotoxicity Concerns

PFCs, including compounds related to Perfluoro(2-methyl-3-oxahexanoyl) bromide, have been implicated in immunotoxic effects in both epidemiological and laboratory studies. They have been associated with alterations in immune response, including effects on cell-mediated and humoral immunity, suggesting potential risks to human health and wildlife (Corsini et al., 2014).

Mechanism of Action

Target of Action

Perfluoro(2-methyl-3-oxahexanoyl) bromide is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It belongs to the family of perfluorinated chemicals (pfcs), which are known for their high thermal stability and resistance to many chemical reactions due to the strength of the carbon-fluorine bond .

Pharmacokinetics

Given its fluorinated nature, it is hydrophobic and lipophobic, meaning it resists both water and oils . This could potentially affect its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoro(2-methyl-3-oxahexanoyl) bromide. Due to its volatility, it may migrate in the environment . Furthermore, it contains volatile organic compounds (VOCs) that can easily evaporate . These factors should be considered when studying the compound’s action in different environments.

Safety and Hazards

Perfluoro(2-methyl-3-oxahexanoyl) bromide causes severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The removal of per- and polyfluoroalkyl substances (PFAS) from drinking water supplies is crucial to protect the public from their health hazards . Rapid defluorination of 22 PFAS species using a high-photon-flux medium-pressure UV/sulfite process has been investigated . This finding provides the pathway to field-scale applications (e.g., groundwater remediation) of either low-pressure or medium-pressure lamps given that the system energy input is great enough .

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrF11O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIQWXOXDRXVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrF11O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro(2-methyl-3-oxahexanoyl) bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(2-methyl-3-oxahexanoyl) bromide
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